molecular formula C14H18N2O2 B14597511 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl- CAS No. 61194-91-0

5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-

Cat. No.: B14597511
CAS No.: 61194-91-0
M. Wt: 246.30 g/mol
InChI Key: ZZZWYYLUZLLNGM-UHFFFAOYSA-N
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Description

5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl- is a chemical compound that belongs to the isoxazolone family Isoxazolones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

CAS No.

61194-91-0

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

4-(diethylaminomethyl)-3-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C14H18N2O2/c1-3-16(4-2)10-12-13(15-18-14(12)17)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3

InChI Key

ZZZWYYLUZLLNGM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(NOC1=O)C2=CC=CC=C2

Origin of Product

United States

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